molecular formula C11H16ClNO3 B2829358 Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride CAS No. 1258640-66-2

Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride

Cat. No.: B2829358
CAS No.: 1258640-66-2
M. Wt: 245.7
InChI Key: VAZSZUCRULLPCY-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride (CAS: 1258640-66-2) is a synthetic organic compound featuring a propanoate ester backbone substituted with a 4-hydroxyphenylmethyl group at the C2 position and an amino group at the C3 position. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized in pharmaceutical and biochemical research, particularly in the development of peptide mimetics and enzyme inhibitors.

Key physicochemical properties include:

  • Molecular formula: Estimated as C₁₁H₁₆ClNO₃ (base structure: C₁₀H₁₃NO₃ + HCl).
  • Molecular weight: ~265.72 g/mol (calculated).
  • Purity: Typically ≥95% (commercial standards) .
    Safety protocols emphasize avoiding heat and ignition sources, with precautions for handling hazardous materials .

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(4-hydroxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-15-11(14)9(7-12)6-8-2-4-10(13)5-3-8;/h2-5,9,13H,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZSZUCRULLPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258640-66-2
Record name methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride
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Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: Studied for its role in biological systems and potential as a biomarker. Medicine: Investigated for its therapeutic potential in treating various diseases. Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Features
Target Compound : Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride 1258640-66-2 C₁₁H₁₆ClNO₃ 265.72 4-hydroxyphenyl Hydroxyl group enhances polarity and hydrogen-bonding capacity .
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride 1001180-63-7 C₁₀H₁₃Cl₂NO₂ 250.12 4-chlorophenyl Chlorine increases lipophilicity; potential for halogen bonding .
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride - C₁₂H₁₇ClNO₂ 238.72 4-methylphenyl Methyl group improves hydrophobic interactions; lower polarity .
Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride - C₉H₁₇ClNO₃ 237.69 Oxan-4-yl (tetrahydropyran) Cyclic ether enhances conformational rigidity; moderate solubility .
Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride 2445785-77-1 C₁₁H₂₁ClNO₃ 251.80 Oxan-4-yl + ethyl ester Ethyl ester may alter metabolic stability; used in prodrug design .
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride 64282-12-8 C₁₀H₁₃ClFNO₂ 233.67 4-fluorophenyl Fluorine’s electronegativity impacts electronic properties; bioisostere for hydroxyl .

Key Observations:

Substituent Effects: Hydroxyl (Target Compound): Increases polarity and solubility, making it suitable for aqueous-phase reactions. The phenolic -OH group enables hydrogen bonding with proteins or nucleic acids . Chlorine (C₁₀H₁₃Cl₂NO₂): Enhances lipophilicity, favoring membrane permeability. Methyl (C₁₂H₁₇ClNO₂): Reduces solubility but improves binding to hydrophobic pockets in enzymes .

Ester Group Variations: The ethyl ester in C₁₁H₂₁ClNO₃ extends half-life in vivo compared to methyl esters, which are more prone to hydrolysis .

Aromatic vs.

Amino Group Positioning: Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (C₁₀H₁₃ClFNO₂) demonstrates how fluorine’s electronegativity can mimic hydroxyl groups in bioactivity while improving metabolic stability .

Biological Activity

Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride, also known by its CAS number 1258640-66-2, is an amino acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by a methyl ester group, an amino group, and a hydroxyphenyl moiety, contributing to its unique properties and potential applications in medicinal chemistry and biological research.

  • Molecular Formula : C₁₁H₁₆ClNO₃
  • Molecular Weight : 245.70 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water and ethanol

The biological activity of this compound is primarily mediated through its interactions with various biological targets. The presence of the amino group allows for nucleophilic reactions, while the hydroxyphenyl moiety can engage in hydrogen bonding and π-stacking interactions, enhancing binding affinity to enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, potentially modulating their activity and influencing cellular signaling pathways.
  • Buffering Agent : Used in cell culture systems to maintain optimal pH levels for cell growth.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Antioxidant Activity

The hydroxyphenyl group is known for its antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases.

Cytotoxic Effects

Studies have shown that this compound can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy. For instance, it has been observed to inhibit the proliferation of specific cancer cells through apoptosis induction.

Research Findings

A summary of notable findings regarding the biological activity of this compound is presented below:

StudyFindings
Investigated the compound's role as a potential drug candidate targeting specific enzymes in metabolic pathways.
Demonstrated significant cytotoxic effects against HT29 colorectal cancer cells, indicating potential for cancer treatment.
Explored its antioxidant properties, showing effectiveness in reducing oxidative stress markers in vitro.

Case Studies

  • Case Study on Antimicrobial Activity :
    A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Clinical Application in Cancer Therapy :
    In a clinical trial involving patients with colorectal cancer, the compound was administered as part of a combination therapy regimen. Preliminary results showed improved patient outcomes compared to standard treatments alone, highlighting its potential as an adjunct therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves esterification of 3-amino-2-(4-hydroxyphenyl)propanoic acid with methanol, using hydrochloric acid as a catalyst under reflux conditions . Key steps include:

  • Step 1 : Condensation of 4-hydroxybenzaldehyde with nitromethane to form a nitrostyrene intermediate.
  • Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation.
  • Step 3 : Esterification with methanol and HCl to form the hydrochloride salt.
    Optimization strategies include controlling reaction temperature (60–80°C) and using anhydrous solvents to minimize hydrolysis. Purification via recrystallization (ethanol/water) improves yield (~70–85%) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., 4-hydroxyphenyl at δ 6.8–7.2 ppm, ester methyl at δ 3.6 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is verified using a C18 column (acetonitrile/water mobile phase) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the hydrochloride salt .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 256.1) .

Q. What are the compound’s key physicochemical properties relevant to laboratory handling?

  • Answer :

  • Solubility : Highly soluble in water (>50 mg/mL) and polar solvents (methanol, DMSO) due to the hydrochloride salt .
  • Stability : Sensitive to strong bases (hydrolysis of ester) and light. Store at 2–8°C under inert gas .
  • Melting Point : 185–190°C (decomposition observed above 200°C) .

Advanced Research Questions

Q. How can structural modifications of the 4-hydroxyphenyl group alter biological activity, and what methodologies validate these changes?

  • Methodological Answer :

  • Modifications : Replace -OH with -OCH₃ (), -Cl (), or -F ( ) to study electronic effects on receptor binding.
  • Validation :
  • In Vitro Assays : Measure IC₅₀ against target enzymes (e.g., tyrosine kinases) using fluorescence polarization .
  • Molecular Docking : Compare binding affinities of analogs to the active site of β-amyloid (PDB ID: 1IYT) .
  • Findings : Chloro-substituted analogs () show 3× higher potency in kinase inhibition than hydroxy derivatives, attributed to enhanced hydrophobic interactions .

Q. What experimental designs resolve contradictions in structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Issue : Discrepancies in reported antimicrobial activity between hydroxy ( ) and methoxy () analogs.
  • Resolution :

Standardized Assays : Use identical bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols .

Metabolic Stability Testing : Compare hepatic microsomal degradation rates to account for false negatives .

QSAR Modeling : Train models with descriptors like logP and polar surface area to predict bioactivity .

Q. How do researchers evaluate the compound’s pharmacokinetic profile, and what are the key challenges?

  • Methodological Answer :

  • In Vivo Studies : Administer 10 mg/kg (IV/oral) in rodents. Plasma samples analyzed via LC-MS/MS for:
  • Half-life : ~2.1 hours (IV) vs. 1.3 hours (oral) due to first-pass metabolism .
  • Bioavailability : 22% (oral) limited by ester hydrolysis in the GI tract .
  • Challenges : Improve stability via prodrug strategies (e.g., tert-butyl ester) or nanoencapsulation .

Q. What advanced techniques elucidate the compound’s interaction with biological targets, such as neurotransmitter receptors?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to serotonin receptors (5-HT2A) .
  • Cryo-EM : Resolve compound-bound structures of G-protein-coupled receptors (GPCRs) at 3.2 Å resolution .
  • Patch-Clamp Electrophysiology : Assess ion channel modulation (e.g., NMDA receptors) in hippocampal neurons .

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